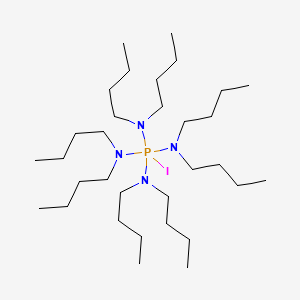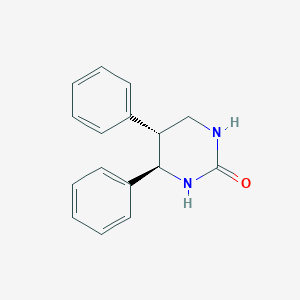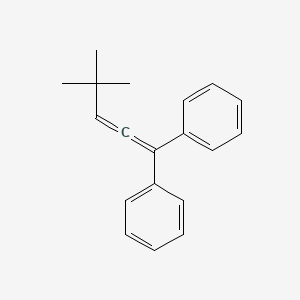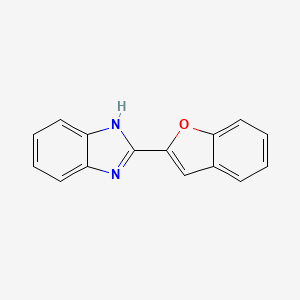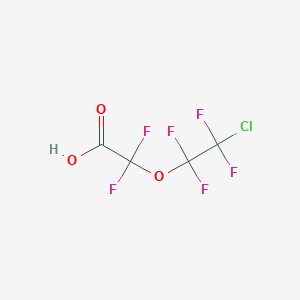![molecular formula C13H17N B14422698 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-53-4](/img/structure/B14422698.png)
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through radical asymmetric intramolecular α-cyclopropanation of aldehydes. This method involves the use of a Cu(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclic skeleton with excellent efficiency . The reaction conditions typically include the use of unactivated alkenes and simple α-methylene groups of aldehydes as the C1 source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: A similar bicyclic compound with different substituents.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
| 86215-53-4 | |
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-10-3-5-11(6-4-10)13-7-12(13)8-14(2)9-13/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
IYVOFPIRCZBAEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C23CC2CN(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




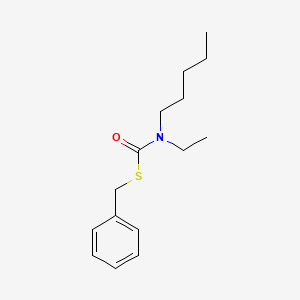
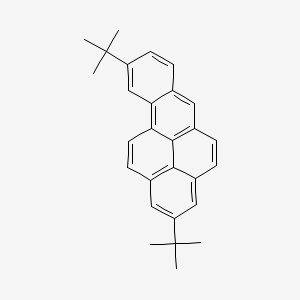
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
